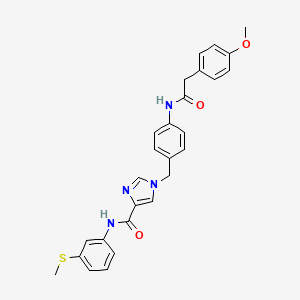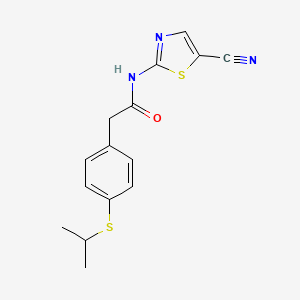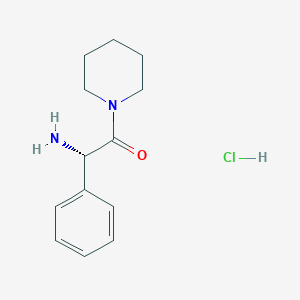
(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride” is a compound with the molecular formula C13H18ClNO. It contains a phenyl group (a benzene ring), an amino group (NH2), and a piperidinyl group (a six-membered ring with one nitrogen atom) attached to a central carbon atom .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring, a piperidine ring, and an amino group. The presence of these functional groups can significantly influence the compound’s reactivity and properties .Applications De Recherche Scientifique
Pharmacology: Anticancer and Antiviral Agent
The piperidine nucleus, which is part of this compound, is significant in drug discovery, particularly in the development of anticancer and antiviral agents . Piperidine derivatives have shown promise in inhibiting the proliferation of cancer cells and in combating viral infections. This compound’s structural features make it a valuable candidate for further research into novel therapeutic agents.
Medicinal Chemistry: Antimicrobial and Antifungal Properties
In medicinal chemistry, the compound’s piperidine moiety is utilized for its antimicrobial and antifungal properties . Its ability to act against a broad spectrum of microorganisms makes it an important molecule for developing new medications to treat various infectious diseases.
Biology: Antioxidant Activity
Piperidine alkaloids, such as those derived from this compound, exhibit strong antioxidant properties . These properties are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer.
Chemistry: Organic Synthesis
The compound serves as a building block in organic synthesis . Its versatile structure allows chemists to modify it and synthesize a wide range of new compounds with potential applications in different chemical industries, including pharmaceuticals and materials science.
Toxicology: Safety and Risk Assessment
In toxicology, compounds like “(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride” are studied for their safety profiles . Understanding their toxicological effects is essential for risk assessment and ensuring the safe use of such compounds in various applications.
Pharmacology: Anticoagulant Effects
Research has indicated that derivatives of this compound can exhibit anticoagulant effects, which are valuable in the treatment of thrombotic disorders . By inhibiting factors involved in blood clot formation, these derivatives could be used to prevent or treat conditions like deep vein thrombosis and pulmonary embolism.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHVVANXQIDWES-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



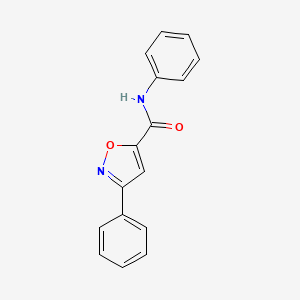
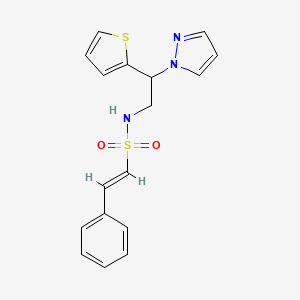
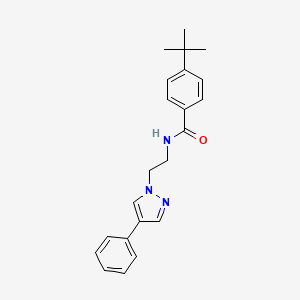

![(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2753613.png)
![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)

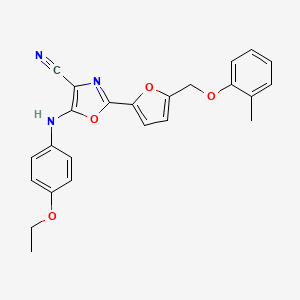
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753619.png)
![2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2753624.png)
